molecular formula C21H24N4O3 B2553186 N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034411-39-5

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2553186
M. Wt: 380.448
InChI Key: QALIDZXPKPTOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound1. It is not intended for human or veterinary use and is for research use only12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds have been synthesized by in situ reduction of Schiff’s base3.



Molecular Structure Analysis

The molecular formula of this compound is C22H26N4O31. The molecular weight is 394.4751.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been used in the synthesis of antimicrobial agents3.



Physical And Chemical Properties Analysis

The molecular formula of this compound is C22H26N4O31. The molecular weight is 394.4751.


Safety And Hazards

This compound is not intended for human or veterinary use and is for research use only12. For safety and hazards information, please refer to the material safety data sheet (MSDS) provided by the supplier.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of this compound. However, similar compounds have been used in the synthesis of antimicrobial agents3, suggesting potential applications in pharmaceutical research.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original papers and the supplier’s data sheets.


properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-21(15-5-6-18-19(11-15)28-13-27-18)22-16-7-9-25(10-8-16)20-12-14-3-1-2-4-17(14)23-24-20/h5-6,11-12,16H,1-4,7-10,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALIDZXPKPTOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

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